molecular formula C4H5BrN4 B13892304 2-Bromopyrimidine-4,6-diamine

2-Bromopyrimidine-4,6-diamine

Cat. No.: B13892304
M. Wt: 189.01 g/mol
InChI Key: FVONMORGICTZML-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-4,6-diamine is a heterocyclic organic compound with the molecular formula C4H4BrN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The bromine atom is located at position 2, and the amino groups are at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopyrimidine-4,6-diamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method is the bromination of 2,4,6-triaminopyrimidine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromopyrimidine-4,6-diamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino groups can be oxidized to nitro groups or other functional groups using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form derivatives with different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water are typical oxidizing agents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran (THF) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 2-aminopyrimidine-4,6-diamine derivatives.

    Oxidation: Products include 2-bromo-4,6-dinitropyrimidine.

    Reduction: Products include 2-bromo-4,6-diaminopyrimidine derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine-4,6-diamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and amino groups play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with its targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyrimidine-4,6-diamine
  • 2-Fluoropyrimidine-4,6-diamine
  • 2-Iodopyrimidine-4,6-diamine

Uniqueness

2-Bromopyrimidine-4,6-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C4H5BrN4

Molecular Weight

189.01 g/mol

IUPAC Name

2-bromopyrimidine-4,6-diamine

InChI

InChI=1S/C4H5BrN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9)

InChI Key

FVONMORGICTZML-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1N)Br)N

Origin of Product

United States

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